N-{2-[methyl(phenyl)amino]ethyl}benzamide
Overview
Description
N-{2-[methyl(phenyl)amino]ethyl}benzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
One notable application of N-{2-[methyl(phenyl)amino]ethyl}benzamide derivatives is in the development of anticancer agents. For example, the design and synthesis of MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, demonstrate promising anticancer properties. MGCD0103 selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, and has entered clinical trials showing significant antitumor activity in vivo (Zhou et al., 2008).
Antimicrobial Activity
Another research area explores the antimicrobial properties of benzamide derivatives. The synthesis and evaluation of new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have shown activity against various bacterial and fungal strains. These compounds exhibit low concentrations of antimicrobial activity, suggesting potential as antimicrobial agents (Limban et al., 2011).
Neuroleptic Activity
In the field of neurology, benzamides of N,N-disubstituted ethylenediamines have been designed and synthesized as potential neuroleptics. Studies have found a good correlation between structure and activity, with some compounds being more active than metoclopramide, a known neuroleptic drug. This suggests potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).
Polymerization and Material Science
From a materials science perspective, the controlled radical polymerization of acrylamide containing the L-phenylalanine moiety via RAFT has been explored. This research contributes to the development of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, opening new avenues in polymer science (Mori et al., 2005).
Antiviral and Anticonvulsant Activities
Additionally, novel benzamide-based compounds have been synthesized for their remarkable antiavian influenza virus activity, showcasing the versatility of these derivatives in antiviral research (Hebishy et al., 2020). Furthermore, the anticonvulsant activity of 4-amino-N-(1-phenylethyl)benzamide analogues highlights the potential of benzamide derivatives in developing new treatments for epilepsy (Clark & Davenport, 1987).
Properties
IUPAC Name |
N-[2-(N-methylanilino)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(15-10-6-3-7-11-15)13-12-17-16(19)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYRQGWHRLBAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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